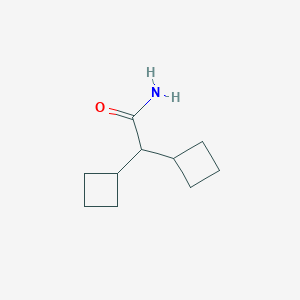
4-(2,5-Dimethylphenoxymethyl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic reagent. The presence of the zinc atom allows for the formation of carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2,5-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(2,5-dimethylphenoxymethyl)phenyl bromide+Zn→4-(2,5-dimethylphenoxymethyl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a base such as triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Addition Reactions: These reactions often require the presence of electrophiles such as aldehydes or ketones and are carried out under mild conditions.
Major Products
The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of pharmaceuticals, agrochemicals, and natural products. Its ability to form carbon-carbon bonds makes it invaluable in the construction of complex molecular architectures.
Biology: In biological research, it is used to synthesize bioactive molecules that can be used as probes or drugs.
Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of fine chemicals and materials science for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethylphenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then undergoes transmetalation with a palladium or nickel catalyst. This is followed by reductive elimination to form the new carbon-carbon bond. The key steps are:
Transmetalation: The zinc atom transfers its organic group to the palladium or nickel catalyst.
Reductive Elimination: The catalyst facilitates the formation of the new carbon-carbon bond.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Difluoro-4-methoxyphenylzinc bromide: This compound is similar in structure but contains fluorine atoms, which can influence its reactivity and the properties of the final product.
4-(Bis(trimethylsilyl)amino)phenylmagnesium bromide: This is a Grignard reagent that also participates in cross-coupling reactions but with different reactivity due to the presence of magnesium instead of zinc.
Uniqueness
4-(2,5-dimethylphenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern and the presence of the zinc atom, which provides distinct reactivity compared to other organometallic reagents. Its ability to form stable carbon-zinc bonds and participate in efficient transmetalation makes it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C15H15BrOZn |
|---|---|
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
bromozinc(1+);1,4-dimethyl-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
PKZNDJPTTSFPQQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


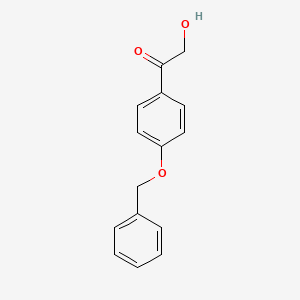
![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)

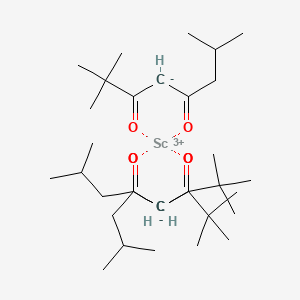
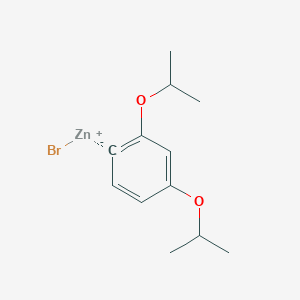
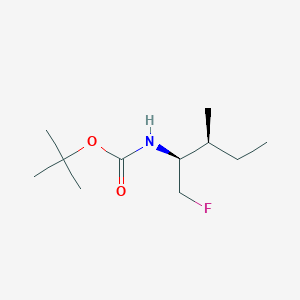
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)
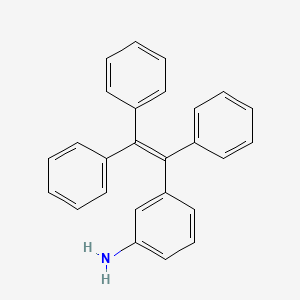

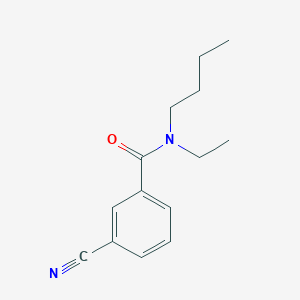

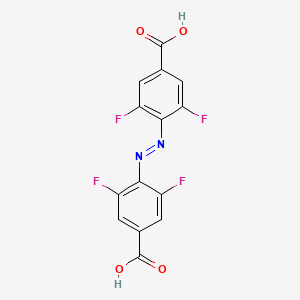
![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)
